2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane
Overview
Description
2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane is an organic compound with the molecular formula C11H13NO3. It is characterized by the presence of a dioxolane ring and a pyridyl group, making it a compound of interest in various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane typically involves the reaction of 3-pyridinecarboxaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This is followed by a reaction with a suitable propylating agent to introduce the propyl group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane involves its interaction with specific molecular targets. The pyridyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)-1-(3-pyridinyl)-1-propanone
- 4-Oxo-4-(3-pyridyl)-butanal monoethyleneglycol acetal
- 3-(1,3-Dioxolan-2-yl)-1-pyridin-3-ylpropan-1-one
Uniqueness
2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a pyridyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)-1-pyridin-3-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10(9-2-1-5-12-8-9)3-4-11-14-6-7-15-11/h1-2,5,8,11H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCNRDPXOZLDCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393117 | |
Record name | 3-(1,3-Dioxolan-2-yl)-1-(pyridin-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109065-57-8 | |
Record name | 3-(1,3-Dioxolan-2-yl)-1-(pyridin-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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